[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-methoxy-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSTPITTUKNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222289 | |
| Record name | Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183474-23-9 | |
| Record name | Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183474-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001222289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
This palladium-catalyzed method installs the boronic acid directly onto halogenated aromatics.
Procedure :
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Halogenation :
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4-Methoxy-2-(methoxymethoxy)iodobenzene is synthesized via iodination of the protected phenol using N-iodosuccinimide (NIS) in acetic acid.
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Borylation :
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Workup :
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Hydrolysis with dilute HCl yields the boronic acid.
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Comparative Analysis of Synthetic Routes
| Method | Advantages | Challenges | Yield |
|---|---|---|---|
| Directed Metalation | High regioselectivity; avoids halogenation | Sensitivity to moisture; cryogenic conditions | 65–72% |
| Miyaura Borylation | Room-temperature compatibility; scalability | Requires halogenated precursor | 85–90% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalyst Systems
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Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, reducing side products (e.g., protodeboronation) from 12% to <3%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (s, 1H, ArH), 6.78 (d, J = 8.4 Hz, 1H, ArH), 5.21 (s, 2H, OCH₂O), 3.84 (s, 3H, OCH₃), 3.48 (s, 3H, OCH₃).
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Production
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility and safety:
Purification Techniques
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Crystallization : Ethanol/water mixtures (7:3) achieve >99% purity.
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Chromatography : Silica gel (hexane/ethyl acetate, 4:1) removes residual Pd catalysts.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
The mechanism of action of [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The boronic acid group acts as a versatile functional group that can participate in a wide range of organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Substituent Effects on Boronic Acid Reactivity
Biological Activity
[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid is an arylboronic acid derivative that has garnered interest for its potential biological activities. This compound features a boron atom attached to an aromatic ring, which allows it to interact with various biological systems. The unique methoxymethoxy substituent enhances its chemical properties, potentially influencing its reactivity and biological interactions.
- Molecular Formula : C₁₀H₁₅BO₄
- Molecular Weight : Approximately 210.035 g/mol
The compound's structure allows it to participate in reactions typical of boronic acids, such as Suzuki coupling, which is instrumental in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily stems from its ability to bind reversibly with diols and other biomolecules. This property is crucial in drug development, particularly for compounds targeting enzymes and receptors involved in various diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This is attributed to its interaction with bacterial cell walls and membranes, leading to disruption and cell death.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory enzymes such as COX-1 and COX-2. In vitro studies suggest that it modulates pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of boronic acids revealed that this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anti-inflammatory Activity
In a separate investigation focused on anti-inflammatory effects, this compound was tested in a model of acute inflammation. The results showed a significant reduction in edema formation compared to control groups, suggesting its potential as an anti-inflammatory agent.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with various biomolecules enhances its potential as a therapeutic agent. Ongoing research aims to explore its efficacy against specific diseases, particularly those involving inflammatory pathways and microbial infections.
Q & A
Q. What are the common synthetic routes for [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid?
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Protection of hydroxyl groups : Methoxymethoxy (MOM) groups are introduced via reaction with chloromethyl methyl ether under basic conditions to protect reactive hydroxyl sites .
- Boronation : A Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts (e.g., Pd(dppf)Cl₂) to install the boronic acid moiety .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product, followed by characterization via ¹H/¹³C NMR and mass spectrometry .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and MOM groups at C2 and C4) and boronic acid presence via characteristic peaks (e.g., B-OH protons at δ ~6-8 ppm in DMSO-d₆) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₃BO₅: calc. 228.0872, found 228.0875) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How does the substitution pattern influence reactivity in cross-coupling reactions?
The methoxymethoxy (MOM) and methoxy groups at C2 and C4 impact reactivity through:
- Electronic Effects : Electron-donating groups increase boronic acid stability but may reduce electrophilicity in Suzuki-Miyaura couplings.
- Steric Hindrance : Ortho-substituted MOM groups can slow transmetalation steps, requiring optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures .
- Comparative Data : Analogous compounds with bulkier substituents (e.g., pentyl chains) show reduced coupling yields (~45-48%) compared to simpler methoxy derivatives (~70%) .
Q. What strategies mitigate oxidative instability in aqueous/oxidative environments?
- Diol Stabilization : Form boronic esters with high-affinity diols (e.g., pinacol or 2,3-butanediol) to shift equilibrium away from hydrolysis-prone free boronic acid .
- pH Control : Maintain mildly acidic conditions (pH 5-6) to slow peroxide-mediated oxidation, as observed in studies where 50% oxidation occurred in 10-27 minutes under neutral conditions .
- ROS Scavengers : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to reduce radical-mediated degradation .
Q. How can this compound be applied in bioconjugation or biosensing?
- Glycoprotein Binding : The boronic acid moiety forms reversible esters with diols on glycoproteins, enabling applications in:
- Biosensors : Surface plasmon resonance (SPR) platforms detect glycoproteins (e.g., fetuin) with binding constants (Kd) in the µM range .
- Drug Delivery : Conjugation to nanoparticles for targeted delivery, leveraging pH-dependent release in acidic environments (e.g., tumor tissues) .
Q. What are the structure-activity relationships (SAR) in biological systems?
- Anticancer Activity : Derivatives with extended alkyl chains (e.g., pentyl groups) exhibit enhanced tubulin polymerization inhibition (IC₅₀ = 21–22 µM) compared to methoxy-only analogs (IC₅₀ > 50 µM) .
- Solubility-Bioactivity Trade-off : Methoxymethoxy groups improve aqueous solubility (logP ~1.2 vs. ~2.5 for non-polar analogs) but may reduce membrane permeability, requiring prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
